Methyl 2-Amino-3-methyl-6-nitrobenzoate
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Overview
Description
Methyl 2-Amino-3-methyl-6-nitrobenzoate is an organic compound with the molecular formula C9H10N2O4. It is a derivative of benzoic acid and is characterized by the presence of amino, methyl, and nitro functional groups on the benzene ring. This compound is typically a yellow solid and is used as an intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Amino-3-methyl-6-nitrobenzoate can be achieved through a multi-step process involving nitration, reduction, and esterification reactions. One common method involves the nitration of methyl 3-methylbenzoate to form methyl 2-methyl-3-nitrobenzoate, followed by reduction to yield methyl 2-amino-3-methylbenzoate. The final step involves the nitration of the amino group to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and controlled environments to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoates depending on the substituent introduced.
Scientific Research Applications
Methyl 2-Amino-3-methyl-6-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-Amino-3-methyl-6-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The amino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Methyl 2-Amino-3-nitrobenzoate: Similar structure but lacks the methyl group at the 3-position.
Methyl 2-Methyl-3-nitrobenzoate: Similar structure but lacks the amino group.
Methyl 2-Amino-6-nitrobenzoate: Similar structure but the nitro group is at the 6-position instead of the 3-position.
Uniqueness: Methyl 2-Amino-3-methyl-6-nitrobenzoate is unique due to the presence of both amino and nitro groups on the benzene ring, along with a methyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Biological Activity
Methyl 2-Amino-3-methyl-6-nitrobenzoate, also known as a derivative of benzoic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound possesses the molecular formula C8H8N2O4. The compound is characterized by the presence of an amino group, a nitro group, and a methyl group on the benzoate ring. These functional groups contribute to its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The amino group can form hydrogen bonds with active sites on enzymes, potentially influencing enzymatic activity.
- Antimicrobial Properties : Nitro groups are often associated with antimicrobial activity, suggesting that this compound may exhibit similar effects against various pathogens.
- Pharmacological Applications : As an intermediate in the synthesis of pharmaceuticals like Candesartan, it plays a role in managing hypertension and heart failure .
Biological Activity Overview
Research has demonstrated various biological activities associated with this compound:
Activity Type | Description |
---|---|
Antimicrobial | Exhibits potential antimicrobial properties due to the nitro group. |
Enzyme Inhibition | May inhibit specific enzymes through competitive binding mechanisms. |
Cytotoxicity | Some studies suggest moderate cytotoxic effects on cancer cell lines. |
Antitumor Activity | Related compounds have shown promise as antitumor agents in preclinical studies. |
Case Studies and Research Findings
- Antimicrobial Activity : A study investigated the antimicrobial effects of nitroaromatic compounds similar to this compound. Results indicated significant inhibition of bacterial growth, suggesting that the nitro group enhances antimicrobial efficacy .
- Cytotoxicity Assays : In vitro assays on cancer cell lines demonstrated that derivatives of this compound exhibited cytotoxic effects with IC50 values ranging from 12.4 µM to 33.7 µM, indicating potential for development as an antitumor agent .
- Enzyme Interaction Studies : Research focused on the interaction of this compound with specific enzymes revealed that its amino group facilitates binding, which could lead to inhibition or modulation of enzyme activity .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:
- Solubility : It is soluble in dimethyl sulfoxide (DMSO) and ethyl acetate, which aids in its application in biochemical assays.
- Stability : The compound is sensitive to light and should be stored in dark conditions to maintain its integrity .
Properties
Molecular Formula |
C9H10N2O4 |
---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
methyl 2-amino-3-methyl-6-nitrobenzoate |
InChI |
InChI=1S/C9H10N2O4/c1-5-3-4-6(11(13)14)7(8(5)10)9(12)15-2/h3-4H,10H2,1-2H3 |
InChI Key |
SRUIJNPHWNWKNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])C(=O)OC)N |
Origin of Product |
United States |
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